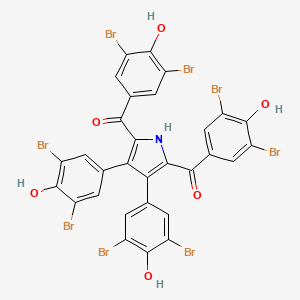![molecular formula C13H12N2OS B1247018 Pyridine, 3-(methoxymethyl)-5-[(2-methyl-4-thiazolyl)ethynyl]- CAS No. 524924-75-2](/img/structure/B1247018.png)
Pyridine, 3-(methoxymethyl)-5-[(2-methyl-4-thiazolyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]methoxymethyl-MTEP is a potent and selective radioligand for the metabotropic glutamate subtype 5 (mGlu5) receptor . It is a synthetic organic compound that has been extensively studied for its binding properties and selectivity towards mGlu5 receptors . This compound is used in various scientific research applications, particularly in neuropharmacology and receptor binding studies .
Preparation Methods
The synthesis of [3H]methoxymethyl-MTEP involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
[3H]methoxymethyl-MTEP undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
[3H]methoxymethyl-MTEP is widely used in scientific research due to its selectivity and potency towards mGlu5 receptors. Some of its applications include:
Neuropharmacology: Used to study the binding properties and functions of mGlu5 receptors in the brain.
Receptor Binding Studies: Employed to investigate the binding affinity and selectivity of various ligands towards mGlu5 receptors.
Drug Development: Utilized in the development of new therapeutic agents targeting mGlu5 receptors for the treatment of neurological disorders.
Radiopharmaceuticals: Used as a radioligand in imaging studies to visualize mGlu5 receptor distribution in the brain.
Mechanism of Action
[3H]methoxymethyl-MTEP exerts its effects by binding to the mGlu5 receptor, a type of metabotropic glutamate receptor. This binding inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways associated with mGlu5 receptor activation . The molecular targets and pathways involved include the inhibition of phosphoinositide hydrolysis and the reduction of intracellular calcium levels .
Comparison with Similar Compounds
[3H]methoxymethyl-MTEP is unique in its high selectivity and potency towards mGlu5 receptors. Similar compounds include:
[3H]methoxy-PEPy: Another potent and selective radioligand for mGlu5 receptors.
2-methyl-6-(phenylethynyl)-pyridine (MPEP): A non-radioactive ligand with high affinity for mGlu5 receptors.
2-chloro-5-hydroxyphenylglycine (CHPG): An mGlu5 agonist used in receptor activation studies. The uniqueness of [3H]methoxymethyl-MTEP lies in its radiolabeling, which allows for precise imaging and quantification of mGlu5 receptor binding in various research applications.
Properties
CAS No. |
524924-75-2 |
|---|---|
Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-[2-[5-(methoxymethyl)pyridin-3-yl]ethynyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C13H12N2OS/c1-10-15-13(9-17-10)4-3-11-5-12(8-16-2)7-14-6-11/h5-7,9H,8H2,1-2H3 |
InChI Key |
AWDRAHDWMICWJM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C#CC2=CN=CC(=C2)COC |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CC(=C2)COC |
Synonyms |
methoxymethyl-3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine methoxymethyl-MTEP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


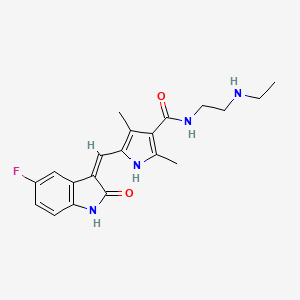
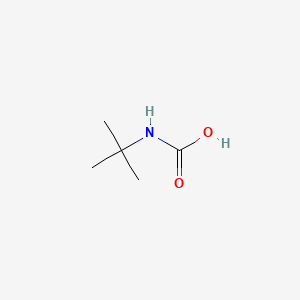
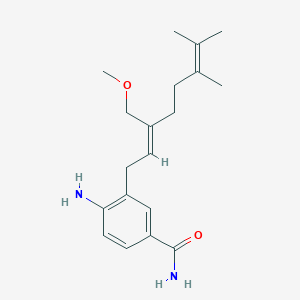
![3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde](/img/structure/B1246942.png)
![[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[(3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1246943.png)
![3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1246944.png)

![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]-N-[(3S)-5-methyl-2-oxohexan-3-yl]diazinane-3-carboxamide](/img/structure/B1246948.png)
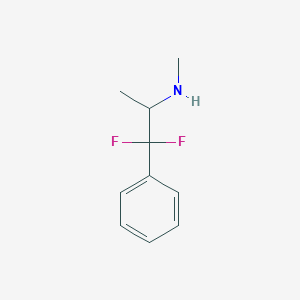
![1-benzofuran-2-ylmethyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-pyridin-4-ylethyl]amino]propan-2-yl]carbamate](/img/structure/B1246953.png)
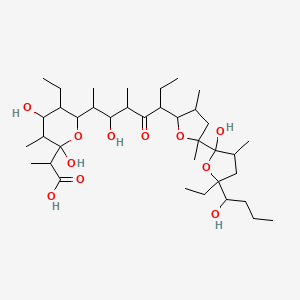
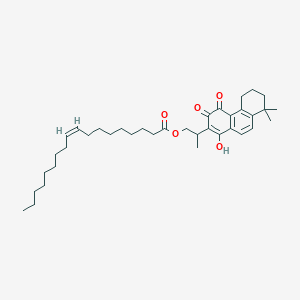
![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1246956.png)
